CVM-05-002 Achieves Sub-Micromolar Potency Against Both PI5P4Kα and PI5P4Kβ
CVM-05-002 demonstrates potent inhibition against both PI5P4Kα and PI5P4Kβ isoforms, with IC50 values of 0.27 μM and 1.7 μM, respectively [1]. In contrast, the commonly used inhibitor 'NIH-12848' shows no activity against these isoforms at concentrations up to 100 μM [2]. This broad isoform coverage is essential for pan-PI5P4K inhibition studies.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PI5P4Kα: 0.27 μM; PI5P4Kβ: 1.7 μM |
| Comparator Or Baseline | NIH-12848 |
| Quantified Difference | NIH-12848: No inhibition of α/β at ≤100 μM |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This dual inhibitory profile ensures CVM-05-002 is the appropriate tool for pan-PI5P4K studies, whereas NIH-12848 would fail to inhibit the α and β isoforms.
- [1] Manz TD, Sivakumaren SC, Ferguson FM, et al. Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. J Med Chem. 2020;63(9):4880-4895. View Source
- [2] BRENDA Enzyme Database. EC 2.7.1.149 - PI5P4K. Inhibitor NIH-12848. View Source
